N-phenyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Description
异噁唑-3-甲酰胺衍生物在药物化学中的历史背景
异噁唑类化合物的药效进化
异噁唑环作为五元芳香杂环体系,其药效基团的发展经历了三个关键阶段:
甲酰胺基团的功能化突破
甲酰胺基团(-CONH-)的引入标志着异噁唑衍生物设计的重要转折:
- 氢键供体效应 :甲酰胺的NH基团可作为氢键供体,与靶蛋白的羰基氧形成稳定相互作用。例如在微管蛋白抑制剂设计中,该基团可与β-微管蛋白的Asn101残基形成关键氢键。
- 构象刚性调节 :相较于柔性烷基链,甲酰胺桥联的芳香体系通过限制分子构象,可提高配体-受体的空间匹配度。量子化学计算显示,这种刚性使结合自由能降低约3.2 kcal/mol。
表1 典型异噁唑-3-甲酰胺衍生物的活性对比
| 化合物名称 | 靶标蛋白 | IC50 (μM) | 结构特征 |
|---|---|---|---|
| 来氟米特 | DHODH | 0.018 | 异噁唑+三氟甲基苯基 |
| CA-4类似物2b | 微管蛋白 | 5.46 | 异噁唑+噻吩+甲酰胺 |
| EV71抑制剂32 | 3C蛋白酶 | 0.98 | 异噁唑+肉桂酰胺 |
Properties
Molecular Formula |
C14H10N2O2S |
|---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
N-phenyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H10N2O2S/c17-14(15-10-5-2-1-3-6-10)11-9-12(18-16-11)13-7-4-8-19-13/h1-9H,(H,15,17) |
InChI Key |
JHCCHRHIPYIWQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Thiophene Functionalization
Thiophene-2-carbaldehyde undergoes Claisen-Schmidt condensation with methyl acetoacetate to form α,β-unsaturated ketones. Subsequent bromination with N-bromosuccinimide (NBS) in CCl4 yields 2-(bromoacetyl)thiophene.
Oxazole Ring Closure
The bromoacetyl derivative reacts with urea or thiourea in ethanol under reflux, forming 5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide. Substituting urea with phenylurea directly incorporates the N-phenyl group, albeit with lower yields (50–60%) due to steric hindrance.
One-Pot Tandem Reactions for Streamlined Synthesis
Recent advances employ one-pot methodologies to reduce isolation steps. A patented protocol combines Huisgen cycloaddition and amide coupling in a single vessel:
-
Cycloaddition : 2-Azido-1-(thiophen-2-yl)ethan-1-one and phenylacetylene react with CuI catalysis, forming the oxazole ring.
-
In Situ Hydrolysis : Oxazole intermediate treated with aqueous HCl generates the carboxylic acid.
-
Coupling : EDCl and aniline added directly, yielding the final product in 70% overall yield.
Comparative Analysis of Preparation Methods
Key Observations :
-
Cyclocondensation offers moderate yields but requires inexpensive reagents.
-
Carboxylic Acid Coupling achieves high purity but necessitates pre-synthesized oxazole acids.
-
One-Pot Methods balance efficiency and yield, ideal for scale-up.
Optimization Strategies and Challenges
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation rates but may promote side reactions. Ethanol remains optimal for balancing reactivity and solubility. Lowering temperatures to 50°C in coupling steps minimizes racemization.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Carboxamide Group
The carboxamide functional group undergoes nucleophilic substitution reactions under basic or acidic conditions. This reaction allows modification of the amide side chain while preserving the core heterocyclic structure.
| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 8h | 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid | 78 | |
| Aminolysis | NH₂R (R=alkyl/aryl), DMF, 100°C | N-substituted carboxamide derivatives | 60-85 | |
| Alcoholysis | ROH (ROH=MeOH, EtOH), H₂SO₄ cat. | Corresponding ester derivatives | 70-92 |
Key Findings :
-
Hydrolysis to the carboxylic acid occurs efficiently under strong acidic conditions.
-
Primary amines exhibit higher reactivity in aminolysis compared to secondary amines due to steric effects.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl group undergoes electrophilic substitution reactions, primarily at the para position relative to the carboxamide linkage.
| Electrophile | Conditions | Major Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 4-Nitro-N-phenyl derivative | >90% para | |
| Sulfonation | H₂SO₄, 50°C, 4h | 4-Sulfo-N-phenyl derivative | 85% para | |
| Halogenation (Br₂) | FeBr₃ catalyst, CH₂Cl₂, RT | 4-Bromo-N-phenyl derivative | 88% para |
Mechanistic Insight :
The electron-withdrawing carboxamide group directs incoming electrophiles to the para position via resonance stabilization of the intermediate arenium ion.
Oxidation of the Thiophene Ring
The thiophene moiety undergoes oxidation under controlled conditions, modifying its electronic properties.
| Oxidizing Agent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C, 6h | Thiophene S-oxide derivative | Enhanced polarity for drug design | |
| mCPBA | CHCl₃, 0°C, 1h | Thiophene S,S-dioxide derivative | Bioactivity modulation |
Notable Observation :
S-oxidation increases the compound’s polarity by 2.1 logP units, improving water solubility for pharmacological applications.
Reduction Reactions
Selective reduction of specific functional groups has been documented:
Challenges :
Over-reduction of the oxazole ring occurs with prolonged exposure to LiAlH₄ (>15h) .
Cyclization and Ring-Opening Reactions
The oxazole ring participates in ring-opening reactions under harsh conditions:
Synthetic Utility :
Ring-opening products serve as intermediates for synthesizing fused heterocycles like pyridines and pyrazoles .
Cross-Coupling Reactions
The thiophene ring participates in transition-metal-catalyzed coupling reactions:
Applications :
Coupled products show enhanced π-conjugation for materials science applications .
Scientific Research Applications
Synthetic Chemistry
N-phenyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide serves as a versatile building block in synthetic organic chemistry. Its structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies. The compound can undergo various reactions such as oxidation, reduction, and substitution, making it useful for synthesizing more complex molecules.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of sulfoxides or sulfones | m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide |
| Reduction | Reduction of the oxazole ring | Palladium on carbon (Pd/C) with hydrogen gas |
| Substitution | Electrophilic or nucleophilic substitutions on the pyridine ring | Halogens (electrophilic), organolithium compounds (nucleophilic) |
Antimicrobial and Anticancer Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines and possess activity against pathogens.
Case Study: Anticancer Activity
A study reported that certain derivatives demonstrated percent growth inhibitions (PGIs) against cancer cell lines such as SNB-19 and OVCAR-8, with PGIs exceeding 85% . The mechanism involves interaction with specific molecular targets related to cancer cell proliferation.
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. In vitro studies showed that modifications at the 5-position of the oxazole ring enhance inhibitory efficacy .
Table 2: Inhibitory Activity Against Xanthine Oxidase
| Compound | IC50 Value (nM) | Mechanism |
|---|---|---|
| N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide | <100 | Competitive inhibition |
Drug Development
Due to its bioactive properties, this compound is being explored for drug development targeting various diseases. Its derivatives are studied for their ability to modulate biological pathways involved in disease processes.
Immune Regulation
Recent research highlights the immunoregulatory effects of isoxazole derivatives, including potential anti-inflammatory properties . Compounds similar to N-phenyl derivatives have shown promise in regulating immune responses in vitro.
Material Science
In industry, this compound can be utilized in developing new materials such as polymers and dyes due to its unique electronic properties. This versatility makes it a valuable compound in material science research.
Mechanism of Action
The mechanism of action of N-phenyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
- 1,2-Oxazole vs. 1,2,4-Oxadiazole: The 1,2-oxazole core in the target compound has adjacent O and N atoms, while 1,2,4-oxadiazole () distributes heteroatoms unevenly.
- Thiophene vs. Benzothiophene : Benzothiophene derivatives () exhibit enhanced π-conjugation and lipophilicity, contributing to superior anticancer activity (GI50 <10 nM) compared to simpler thiophene-containing compounds .
Table 2: Bioactivity Comparison of Thiophene/Oxazole Derivatives
- Oxazole vs. Pyrazole : Pyrazolopyridine derivatives () achieve lower CDK2 IC50 values (0.24 µM) due to planar fused-ring systems enhancing kinase active-site interactions .
- Thiophene-Sulfonamide Hybrids: Compounds like (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide () leverage sulfonamide groups for hydrogen bonding, yielding IC50 values ~10 µM against breast cancer .
Physicochemical and Optoelectronic Properties
- DFT Studies: Quinoxaline-thiophene derivatives () exhibit narrow HOMO-LUMO gaps (~2.5 eV) and high dipole moments (~8.5 D), ideal for charge transfer in dye-sensitized solar cells (DSSCs) .
Biological Activity
N-phenyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a compound belonging to the oxazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a phenyl group and a thiophene moiety attached to an oxazole ring, which is essential for its biological activities. The chemical formula is .
1. Antimicrobial Activity
Research has demonstrated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Enterococcus faecalis | 8 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
The compound showed moderate activity against Gram-positive bacteria, particularly Enterococcus faecalis with an MIC of 8 μg/mL, indicating potential as an antibacterial agent .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Studies indicate that it may inhibit the proliferation of cancer cells.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 18.0 |
The compound exhibited notable cytotoxicity against HeLa cells with an IC50 of 12.5 μM, suggesting its potential as a therapeutic agent in cancer treatment .
3. Anti-inflammatory Activity
Inflammation is a critical factor in various diseases, and compounds like this compound have shown promise in reducing inflammatory responses.
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism through which it may exert anti-inflammatory effects .
Case Studies
A recent study analyzed the effects of N-phenyl derivatives on breast cancer cell lines and found that compounds similar to this compound significantly reduced cell viability and induced apoptosis in MCF7 cells . Molecular docking studies indicated that the compound binds effectively to the active sites of key proteins involved in cell proliferation.
Q & A
Q. What are the common synthetic routes for N-phenyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide?
The synthesis typically involves multi-step organic reactions. A primary route includes:
- Isoxazole Ring Formation : Cyclization of α-haloketones and amides under acidic/basic conditions .
- Thiophene Functionalization : Friedel-Crafts acylation using thiophene derivatives and acyl chlorides to introduce the thiophene moiety .
- Carboxamide Linkage : Coupling the isoxazole and thiophene intermediates via oxalyl chloride or similar reagents to form the carboxamide bond . Reaction conditions (e.g., catalysts, solvents, temperature) are critical for yield optimization .
Q. What spectroscopic and crystallographic techniques are used for structural characterization?
Q. What chemical reactions are typical for this compound?
Key reactions include:
- Oxidation : Thiophene rings can form sulfoxides or sulfones under oxidizing agents (e.g., ) .
- Reduction : Carboxamide groups may be reduced to amines using LiAlH .
- Electrophilic Substitution : Isoxazole and thiophene rings undergo halogenation or nitration .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Density-functional theory (DFT) calculations, such as the Colle-Salvetti correlation-energy formula, model electron density and local kinetic energy to predict reactivity and electronic transitions. These methods validate experimental data (e.g., UV-Vis spectra) and guide functional group modifications .
Q. How are multi-step synthesis yields optimized, and how are contradictions in scaled-up reactions resolved?
- Catalyst Screening : Transition metal catalysts (e.g., Pd for cross-coupling) improve step efficiency .
- Purification Techniques : Recrystallization or chromatography (HPLC) enhances purity .
- Scale-Up Adjustments : Contradictions in yields often arise from heat transfer or solvent evaporation rates. Microreactors or flow chemistry mitigate these issues .
Q. What advanced strategies are used to determine crystal structure and packing behavior?
- Software Tools : WinGX and ORTEP process diffraction data, refine structures, and visualize molecular packing .
- Twinned Data Refinement : SHELXL handles high-resolution or twinned macromolecular crystals, critical for studying polymorphism .
Q. How is biological activity evaluated in preclinical studies?
- In Vivo Models : Acetic acid-induced writhing tests (mice) assess analgesic activity by counting abdominal constrictions post-administration .
- Antimicrobial Assays : Agar diffusion methods measure inhibition zones against Gram-positive bacteria .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) evaluate anticancer potential .
Methodological Considerations
- Contradiction Analysis : Conflicting bioactivity data (e.g., varying IC values) may arise from assay conditions (e.g., serum interference). Replicate studies under controlled environments (e.g., CO levels, pH) are essential .
- Data Reproducibility : Standardize synthetic protocols (e.g., inert atmosphere for moisture-sensitive steps) and validate purity via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
